1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone
Description
1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone is an organic compound that features a bromophenyl group and a dichloroanilino group attached to a propanone backbone
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichloroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-14-6-5-12(17)9-13(14)18/h1-6,9,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPIPQKOUMXLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone typically involves the reaction of 4-bromobenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 1-(4-bromophenyl)-3-(2,4-dichloroanilino)-1-propanone exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Properties :
Material Science Applications
- Synthesis of Functional Materials :
- Photophysical Properties :
Data Tables
Case Studies
-
Anticancer Mechanism Study :
- A study conducted by researchers at a leading university demonstrated that derivatives of this compound could inhibit cancer cell growth by blocking specific pathways involved in cell cycle regulation. The results indicated a significant reduction in tumor size in animal models treated with these compounds .
- Material Development :
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dichloroanilino groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-ethanone
- 1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-butanone
Uniqueness
1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone is unique due to its specific combination of bromophenyl and dichloroanilino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(4-bromophenyl)-3-(2,4-dichloroanilino)propan-1-one
- Molecular Formula : C15H12BrCl2NO
- Molecular Weight : 373.071 g/mol
The compound features a bromophenyl group and a dichloroanilino group attached to a propanone backbone, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen substituents (bromine and chlorine) enhances electron density, potentially increasing binding affinity to biological targets. The compound may exert its effects through:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors that regulate cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The increased electron density from the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions.
- Case Study : A study comparing various halogenated compounds found that those with bromine exhibited superior antibacterial activity compared to their chlorine analogs, suggesting that the bromine substitution may enhance biological efficacy .
Anticancer Properties
The compound has been investigated for its potential anticancer properties. Initial findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Research Findings : In vitro studies have shown that similar compounds can inhibit cancer cell growth by interfering with the cell cycle and promoting programmed cell death . The specific pathways affected by this compound remain an area for further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-ethanone | Similar | Moderate Antimicrobial |
| 1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-butanone | Similar | Low Anticancer Activity |
The comparative analysis highlights the unique position of this compound due to its potent biological activities attributed to its specific structural features.
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(4-Bromophenyl)-3-(2,4-dichloroanilino)-1-propanone, and how are reaction conditions optimized?
Answer:
The compound can be synthesized via a Mannich-type reaction. A reported protocol involves reacting 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one with 4-bromoaniline in ethanol using Ag₃PW₁₂O₄₀ as a heterogeneous catalyst. Reaction optimization includes monitoring via thin-layer chromatography (TLC) and purification via solvent extraction (ether/water) followed by crystallization (CHCl₃/CH₃OH) . For analogous β-amino ketones, polyformaldehyde and dialkylamine hydrochlorides in ethanol under reflux are also effective, leveraging in situ formation of N,N-dialkylmethyleneammonium chloride intermediates .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography resolves the molecular geometry, including bond angles (e.g., N–C–C angles ranging 107.92–114.69°) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(12) ring motifs) .
- TLC monitors reaction progress, while NMR (¹H/¹³C) and FTIR confirm functional groups and substitution patterns. For analogs, elemental analysis and mass spectrometry (MS) validate purity and molecular weight .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity and supramolecular interactions?
Answer:
The 4-bromophenyl and 2,4-dichloroanilino groups introduce steric hindrance and electron-withdrawing effects, impacting:
- Crystal packing : Intermolecular N–H⋯O hydrogen bonds stabilize dimeric structures, as observed in related β-amino ketones .
- Reactivity : The dichloroanilino group directs electrophilic substitution reactions, while the bromophenyl moiety enhances susceptibility to cross-coupling (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict regioselectivity in such reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from varying assay conditions or impurity profiles. Strategies include:
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-amino-4-chlorophenyl derivatives) to isolate pharmacophoric groups .
- Dose-response profiling : Test across multiple concentrations to identify non-linear effects.
- Purity validation : Use HPLC-MS to rule out byproducts. For example, impurities in Mannich adducts can skew antimicrobial assays .
Advanced: What experimental design approaches optimize reaction conditions for synthesizing derivatives?
Answer:
- Design of Experiments (DoE) : Statistically model variables (e.g., temperature, catalyst loading) to maximize yield. A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) enables precise control over reaction parameters .
- Catalyst screening : Test alternatives to Ag₃PW₁₂O₄₀, such as zeolites or ionic liquids, to improve recyclability .
Advanced: How can derivatives be rationally designed for specific biological targets (e.g., antimicrobial agents)?
Answer:
- Scaffold modification : Introduce sulfanyl or triazole groups (e.g., 4H-1,2,4-triazol-3-yl derivatives) to enhance binding to microbial enzymes .
- Bioisosteric replacement : Replace the propanone moiety with trifluoromethyl groups (as in 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to improve metabolic stability .
- In silico docking : Screen virtual libraries against target proteins (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
